2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

Description

Chemical Identity and Context within Organic Chemistry

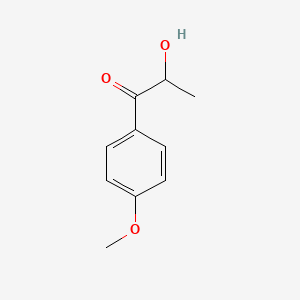

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one is an aromatic ketone that belongs to the class of propiophenones. nih.gov Its structure is characterized by a central propan-1-one chain with a hydroxyl group at the second carbon position and a 4-methoxyphenyl (B3050149) group attached to the carbonyl carbon. nih.gov This arrangement of functional groups—an α-hydroxy ketone with a methoxy-substituted aromatic ring—imparts a specific reactivity and potential for further chemical transformations.

The systematic IUPAC name for this compound is this compound. nih.gov It is also known by several synonyms, including 2-hydroxy-(4'-methoxy)-propiophenone and (4-Methoxyphenyl)(1-hydroxyethyl) ketone. nih.gov Its unique structure and properties are cataloged under the CAS Registry Number 15482-28-7. nih.gov

From a chemical standpoint, the presence of a chiral center at the carbon bearing the hydroxyl group means that this compound can exist as a racemic mixture of two enantiomers. uni.lu This stereochemical feature is of particular importance in the synthesis of chiral molecules, where the use of enantiomerically pure starting materials is often crucial. The compound has also been reported to occur naturally in the fungus Pleurotus pulmonarius, also known as the Indian Oyster or Phoenix Mushroom. nih.gov

Below is an interactive data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 15482-28-7 nih.gov |

| Molecular Formula | C10H12O3 nih.gov |

| Molecular Weight | 180.20 g/mol nih.gov |

| InChI Key | GTROJNGJJKJMDO-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)OC)O nih.gov |

Significance as a Synthetic Intermediate and Molecular Scaffold

The utility of this compound in organic synthesis stems from the reactivity of its constituent functional groups. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the ketone functionality can undergo a variety of nucleophilic additions, reductions, and condensation reactions. The methoxy-substituted phenyl ring can also be subject to electrophilic aromatic substitution, although the conditions for such reactions would need to be carefully chosen to avoid side reactions with the other functional groups.

While extensive, dedicated studies on the application of this compound as a synthetic intermediate are not widely documented in publicly available literature, its structural motifs are present in a variety of more complex molecules. Propanone derivatives, in general, are recognized for their potential as versatile building blocks in the construction of more elaborate molecular architectures, including those with potential pharmaceutical applications. ontosight.ai The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring is a common feature in many bioactive molecules, suggesting that this compound could serve as a precursor in medicinal chemistry research. ontosight.ai

The α-hydroxy ketone moiety is a key structural feature in many natural products and biologically active compounds. This functional group can participate in a range of transformations, including the formation of heterocyclic rings. For instance, the general reactivity of ketones allows for their use in the synthesis of various heterocyclic systems through reactions with dinucleophiles. wikipedia.org

Research Trajectories and Contributions to Contemporary Organic Synthesis

Current research involving structures related to this compound often focuses on the development of new synthetic methodologies and the synthesis of complex target molecules. For example, asymmetric synthesis protocols for related compounds, such as 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, have been developed, highlighting the importance of the α-hydroxy-aryl ketone framework in generating stereochemically defined molecules. elsevierpure.com

While direct and extensive research detailing the specific contributions of this compound to major synthetic endeavors is limited in readily accessible scientific literature, the potential for its application can be inferred from studies on analogous compounds. The development of continuous flow asymmetric synthesis for chiral active pharmaceutical ingredients and their intermediates underscores the demand for versatile chiral building blocks, a role for which enantiomerically pure forms of this compound could be well-suited. nih.govrsc.org

The following table provides a summary of key research areas where this compound or its structural analogs could potentially contribute.

| Research Area | Potential Contribution of this compound |

| Asymmetric Synthesis | As a chiral starting material for the synthesis of enantiomerically pure compounds. elsevierpure.com |

| Medicinal Chemistry | As a scaffold for the development of new bioactive molecules, leveraging its phenolic and ketone functionalities. ontosight.ai |

| Natural Product Synthesis | As a building block for the total synthesis of natural products containing the α-hydroxy ketone moiety. |

| Methodology Development | As a model substrate for the development of new synthetic transformations. |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTROJNGJJKJMDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 1 4 Methoxyphenyl Propan 1 One

Non-Stereoselective Chemical Syntheses

Non-stereoselective methods for the synthesis of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one aim to produce the racemic mixture of the compound, where both enantiomers are formed in equal amounts.

Aldol (B89426) Condensation Approaches to this compound

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In the context of synthesizing this compound, a crossed Aldol reaction between 4-methoxybenzaldehyde (B44291) and a suitable ketone enolate can be envisioned. For instance, the reaction of the enolate of a propanone derivative with 4-methoxybenzaldehyde would yield the desired β-hydroxy ketone structure. The reaction is typically carried out under basic conditions, using catalysts such as sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net The initial aldol addition product can subsequently undergo dehydration to form an α,β-unsaturated ketone, a reaction known as the Claisen-Schmidt condensation. researchgate.net Careful control of reaction conditions, such as temperature and reaction time, is crucial to isolate the desired hydroxylated product.

A plausible synthetic route involves the reaction of 2-hydroxyacetophenone (B1195853) with 4-methoxybenzaldehyde in the presence of a base like sodium hydroxide in an ethanol (B145695) solution. This reaction, a variation of the Claisen-Schmidt condensation, leads to the formation of chalcones, which are α,β-unsaturated ketones. nih.gov While this specific example leads to a chalcone (B49325), modifications to the reaction conditions or starting materials could potentially yield the target α-hydroxy ketone.

Interactive Data Table: Aldol Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-hydroxy-4- methoxyacetophenone | 4-methylbenzaldehyde | Sodium Hydroxide | Ethanol | 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |

Table based on a representative Claisen-Schmidt condensation reaction. nih.gov

Friedel-Crafts Acylation Strategies in Synthesis of Related Phenylpropanones

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring. wisc.eduyoutube.comdepaul.edu This reaction can be employed to synthesize a key precursor to the target molecule, 1-(4-methoxyphenyl)propan-1-one (4'-methoxypropiophenone). The reaction typically involves the treatment of anisole (B1667542) (methoxybenzene) with an acylating agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comyoutube.com

The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers. However, the para-substituted product, 4'-methoxypropiophenone (B29531), is generally the major product due to steric hindrance at the ortho positions. youtube.com Once this ketone precursor is obtained, a subsequent chemical transformation is required to introduce the hydroxyl group at the α-position (the carbon adjacent to the carbonyl group). This can be achieved through various oxidation methods.

Interactive Data Table: Friedel-Crafts Acylation of Anisole

| Arene | Acylating Agent | Catalyst | Solvent | Major Product |

| Anisole | Propionyl Chloride | AlCl₃ | Dichloromethane | 4'-Methoxypropiophenone |

| Anisole | Acetic Anhydride | AlCl₃ | - | 4-Methoxyacetophenone |

Table compiled from typical Friedel-Crafts acylation procedures. youtube.comdepaul.edu

Alternative Chemical Routes for this compound Production

Beyond the classical Aldol and Friedel-Crafts routes, other methods have been developed for the synthesis of α-hydroxy ketones. One notable approach involves the direct α-hydroxylation of the corresponding ketone, 1-(4-methoxyphenyl)propan-1-one. This transformation can be achieved using various oxidizing agents.

Another alternative is the hydration of propargylic alcohols. For instance, a carbon dioxide-promoted and silver acetate-catalyzed hydration of corresponding propargylic alcohols can efficiently yield tertiary α-hydroxy ketones. rsc.org

Biocatalytic approaches offer a compelling alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes such as lyases, hydrolases, and oxidoreductases can be employed to produce α-hydroxy ketones with high selectivity and under mild reaction conditions. For example, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. nih.govacs.org Additionally, the reduction of α-diones, such as 1-(4-methoxyphenyl)propane-1,2-dione, using specific enzymes can yield the desired α-hydroxy ketone.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

For Friedel-Crafts acylation, greener alternatives to the traditionally used stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ are being explored. The use of solid acid catalysts, such as zeolites, offers advantages like easier separation, reusability, and reduced waste generation. mdpi.com

In Aldol condensations, the use of greener solvents, or even solvent-free conditions, is a key area of research. Utilizing heterogeneous catalysts that can be easily recovered and recycled also aligns with green chemistry principles. Furthermore, biocatalytic methods, as mentioned previously, are inherently green due to their operation in aqueous media at ambient temperatures and pressures, and their high selectivity which minimizes byproduct formation. nih.govsemanticscholar.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of this compound is of significant interest, particularly for applications in the pharmaceutical and fine chemical industries. This requires the use of stereoselective synthetic methods.

Chiral Catalysis in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the case of this compound, chiral catalysts can be employed in several key reaction types.

Asymmetric Aldol Reactions: The development of chiral catalysts for the asymmetric Aldol reaction allows for the direct formation of enantioenriched β-hydroxy ketones. These catalysts can be chiral metal complexes or organocatalysts. For example, chiral Lewis acids can coordinate to the carbonyl group of the aldehyde, creating a chiral environment that directs the nucleophilic attack of the enolate to one face of the aldehyde, leading to the preferential formation of one enantiomer.

Asymmetric Reduction of α-Diones: An alternative approach to obtaining enantiomerically enriched this compound is the asymmetric reduction of the corresponding α-dione, 1-(4-methoxyphenyl)propane-1,2-dione. glpbio.com This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral metal catalyst. For instance, alcohol dehydrogenases have been successfully employed for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols, demonstrating the potential of biocatalysts in achieving high enantioselectivity. mdpi.com

The use of axially chiral organocatalysts has also shown promise in asymmetric synthesis. nih.gov These catalysts can create a well-defined chiral environment to control the stereochemical outcome of the reaction.

Interactive Data Table: Examples of Chiral Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst Type | Example Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Aldol | Organocatalyst | Axially chiral styrene-based organocatalyst | Enynamides and ketimines | Spirooxindoles | High |

| Asymmetric Reduction | Biocatalyst (ADH) | E. coli/RasADH | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1,4-diphenylbutane-1,4-diol | >99% |

| Asymmetric Reduction | Biocatalyst (ADH) | ADH-P2-D03 | 1,4-diphenylbutane-1,4-dione | (1R,4R)-1,4-diphenylbutane-1,4-diol | >99% |

Table compiled from research on asymmetric catalysis. mdpi.comnih.gov

Biocatalytic Transformations for Enantiopure this compound

The quest for enantiomerically pure compounds has driven the development of sophisticated biocatalytic systems. These systems leverage the inherent stereoselectivity of enzymes to produce chiral molecules with high precision, often overcoming the limitations of traditional chemical methods. nih.gov

Enzyme-Mediated Reductions to Chiral α-Hydroxy Ketones

A primary route to enantiopure this compound involves the enzymatic reduction of the corresponding prochiral diketone, 1-(4-methoxyphenyl)propane-1,2-dione. This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereo- and regioselectivity.

One notable example is the use of butanediol (B1596017) dehydrogenase from Bacillus clausii DSM 8716T (BcBDH). This enzyme, belonging to the metal-dependent medium-chain dehydrogenases/reductases family, has demonstrated the ability to catalyze the asymmetric reduction of various 1,2-diketones to their corresponding α-hydroxy ketones. nih.govrsc.org Studies on structurally similar alkyl phenyl dicarbonyls, such as 2-hydroxy-1-phenylpropan-1-one, have shown that these enzymes can accept such substrates. nih.govrsc.org The reduction typically proceeds with high enantioselectivity, yielding the (R)-enantiomer. rsc.org

The general reaction mechanism involves the transfer of a hydride ion from a cofactor, usually NADPH or NADH, to one of the carbonyl groups of the diketone substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the α-hydroxy ketone.

Table 1: Illustrative data on the biocatalytic reduction of a model aryl diketone using a ketoreductase.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Bacillus clausii DSM 8716T | 1-Phenylpropane-1,2-dione | (R)-2-Hydroxy-1-phenylpropan-1-one | >95 | >99 |

Note: This data is for a structurally similar compound and is presented to illustrate the potential of this enzymatic approach for the synthesis of this compound.

Chemoenzymatic Cascade Reactions for Stereoselective Product Formation

Chemoenzymatic cascade reactions combine the advantages of both chemical and biocatalytic steps in a single pot, offering a highly efficient and atom-economical approach to complex molecules. While specific cascade reactions for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of such cascades can be applied.

A hypothetical chemoenzymatic cascade could begin with a chemical step to synthesize the precursor diketone, 1-(4-methoxyphenyl)propane-1,2-dione, followed by an in-situ enzymatic reduction to the desired chiral α-hydroxy ketone. This integration of steps minimizes intermediate purification and reduces waste. The development of such cascades is a growing area of research, aiming to create more sustainable and efficient synthetic routes. nih.gov

Control of Diastereoselectivity in Multi-Chiral Center Derivatives

When this compound is used as a starting material for the synthesis of molecules with additional chiral centers, controlling the diastereoselectivity of the subsequent reactions is crucial. Biocatalysis can again play a pivotal role in achieving this control.

For instance, the enzymatic reduction of the remaining ketone group in a derivative of this compound can lead to the formation of a diol with two chiral centers. The diastereoselectivity of this reduction is determined by the enzyme's ability to differentiate between the diastereotopic faces of the ketone, which is influenced by the stereochemistry of the existing hydroxyl group.

An enzymatic strategy for the preparation of optically pure α-alkyl-α,β-dihydroxyketones has been reported using acetylacetoin reductase (AAR) from Bacillus licheniformis. rsc.orgresearchgate.net This enzyme catalyzes the regio-, diastereo-, and enantioselective reduction of α-alkyl-α-hydroxy-β-diketones to the corresponding chiral α-alkyl-α,β-dihydroxyketones with high enantiomeric excess (>95%). rsc.orgresearchgate.net This demonstrates the potential of enzymatic methods to control the formation of specific diastereomers in molecules containing multiple chiral centers.

Table 2: Potential diastereoselective reduction of a this compound derivative.

| Enzyme | Substrate | Product Diastereomers | Diastereomeric Ratio (syn:anti) |

| Acetylacetoin Reductase (AAR) analogue | (R)-2-Hydroxy-1-(4-methoxyphenyl)-3-methylbutan-1-one | (1R,2R)- and (1S,2R)-1-(4-methoxyphenyl)-3-methylbutane-1,2-diol | Highly selective for the syn diastereomer |

Note: This is a hypothetical example based on the known selectivity of acetylacetoin reductase for producing syn-diols.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular connectivity can be constructed.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. The protons on the aromatic ring are split into two distinct signals due to the influence of the methoxy (B1213986) and carbonyl groups. chemicalforums.com Protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield, while protons ortho to the electron-donating methoxy group (H-3', H-5') are more shielded and appear upfield. chemicalforums.com The methoxy group itself appears as a sharp singlet. In the aliphatic side chain, the proton on the carbon bearing the hydroxyl group (C2-H) is expected to be a quartet, coupled to the adjacent methyl protons. The methyl protons (C3-H₃) would appear as a doublet, coupled to the single C2 proton. The hydroxyl proton (-OH) typically appears as a broad singlet, though its position can vary. ucl.ac.uk

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 195-200 ppm range for aromatic ketones. rsc.org The aromatic carbons show distinct signals, with the carbon attached to the methoxy group (C-4') being the most shielded in the downfield region, while the carbon attached to the carbonyl group (C-1') is also clearly identifiable. rsc.orgchemicalbook.com The carbons within the aromatic ring (C-2', C-3', C-5', C-6') resonate in the typical 110-135 ppm range. rsc.orgchemicalbook.com The aliphatic carbons and the methoxy carbon appear in the upfield region.

Predicted ¹H and ¹³C NMR Data for 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) | |||||

|---|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes | Assignment | Chemical Shift (δ, ppm) | Notes |

| H-2', H-6' | ~7.95 | d (Doublet) | Ortho to C=O group | C=O (C1) | ~198.0 | Carbonyl carbon |

| H-3', H-5' | ~6.95 | d (Doublet) | Ortho to -OCH₃ group | C-4' | ~163.5 | Aromatic C-O |

| C2-H | ~5.10 | q (Quartet) | CH-OH group | C-1' | ~130.5 | Aromatic C-(C=O) |

| -OCH₃ | ~3.85 | s (Singlet) | Methoxy group | C-2', C-6' | ~130.0 | Aromatic CH |

| -OH | Variable | br s (Broad Singlet) | Hydroxyl proton | C-3', C-5' | ~113.8 | Aromatic CH |

| C3-H₃ | ~1.45 | d (Doublet) | Methyl group | C2 | ~75.0 | Aliphatic C-OH |

| -OCH₃ | ~55.5 | Methoxy carbon | ||||

| C3 | ~22.0 | Methyl carbon |

Although specific 2D NMR experimental data for this compound are not widely published, the application of such techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A clear cross-peak would be expected between the C2-H quartet and the C3-H₃ doublet, confirming the connectivity of the hydroxy-propanone side chain. Similarly, correlations between the ortho- and meta-protons on the aromatic ring would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the table above (e.g., the proton signal at ~7.95 ppm to the carbon signal at ~130.0 ppm).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrations of molecular bonds. These techniques are highly effective for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters Raman light at characteristic frequencies.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A very strong and sharp absorption band is expected in the region of 1670-1685 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. researchgate.net The presence of the hydroxyl (-OH) group gives rise to a strong, broad band in the 3200-3500 cm⁻¹ region. rsc.org The aromatic ring is identified by C=C stretching vibrations around 1600 cm⁻¹ and 1510 cm⁻¹, as well as aromatic C-H stretching just above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching from the methyl and methine groups appears just below 3000 cm⁻¹. A strong band corresponding to the C-O stretching of the aryl ether is prominent around 1260 cm⁻¹. rsc.org

Characteristic FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH, CH₃) | Medium |

| 1685 - 1670 | C=O Stretch | Aryl Ketone | Strong, Sharp |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring | Strong to Medium |

| ~1260 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Strong |

| ~1170 | C-O Stretch | Secondary Alcohol | Medium |

FT-Raman spectroscopy provides complementary information to FT-IR. While specific FT-Raman data for the title compound is scarce, predictions can be made based on its structure. Aromatic ring vibrations, particularly the ring breathing modes, are often very strong in Raman spectra. Therefore, intense signals corresponding to the 4-methoxyphenyl (B3050149) group would be expected. researchgate.net The C=O stretch is typically weaker in Raman than in IR. Vibrations of the aliphatic backbone would also be present but are generally weak. This technique is particularly useful for analyzing bulk samples and is less sensitive to water, which can be an advantage over FT-IR in certain applications.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is dictated by the chromophores within the molecule—in this case, the 4-methoxybenzoyl system. libretexts.org

The UV-Vis spectrum of this compound is expected to show two main absorption bands characteristic of aromatic ketones. pharmatutor.org

A very intense band at a shorter wavelength, typically around 270-280 nm, is attributed to a π→π* electronic transition. libretexts.org This transition involves the excitation of electrons from the π bonding orbitals of the conjugated aromatic and carbonyl system to anti-bonding π* orbitals.

A second band at a longer wavelength, around 320-340 nm, is due to an n→π* transition. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is "forbidden" by symmetry rules, resulting in a much lower intensity (molar absorptivity) compared to the π→π* transition. pharmatutor.org

Expected UV-Vis Absorption Data

| λmax (nm) | Electronic Transition | Chromophore | Relative Intensity (ε) |

|---|---|---|---|

| ~275 | π → π | 4-Methoxybenzoyl | High (~10,000 - 15,000) |

| ~330 | n → π | Carbonyl (C=O) | Low (~50 - 200) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides the exact mass, which is derived from its molecular formula, C₁₀H₁₂O₃. This measurement is fundamental for confirming the compound's identity and distinguishing it from isomers or other compounds with the same nominal mass. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a key piece of data obtained from HRMS analysis. The computed monoisotopic mass for this compound is 180.078644241 Da. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry

For chiral molecules like this compound, which contains a stereocenter at the C2 position, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration (the R or S designation). This technique can unambiguously establish the spatial arrangement of the substituents around the chiral center. Furthermore, it reveals the preferred conformation of the molecule in the crystalline state, providing precise details about torsional angles and the orientation of functional groups such as the hydroxyl and methoxyphenyl moieties. However, a specific single-crystal X-ray diffraction study for this compound has not been reported in the available scientific literature.

A detailed crystallographic study would also provide insights into the crystal packing, which describes how individual molecules are arranged in the crystal lattice. This analysis identifies and characterizes intermolecular interactions, such as hydrogen bonds (e.g., between the hydroxyl groups of adjacent molecules) and van der Waals forces. These interactions govern the physical properties of the solid material, including its melting point and solubility. In the absence of a crystal structure for this compound, a detailed discussion of its specific crystal packing and intermolecular forces is not possible.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is an essential tool for the separation, identification, and purification of compounds. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess the purity of this compound and to separate it from isomers or impurities.

Given that this compound is a chiral compound, Chiral HPLC is the primary method for separating its two enantiomers (R and S forms) and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. phenomenex.comsigmaaldrich.com The determination of enantiomeric excess is crucial in pharmaceutical and chemical synthesis, as enantiomers can have different biological activities. nih.gov While Chiral HPLC is the appropriate technique for this analysis, specific methods detailing the column, mobile phase, and conditions for the enantioseparation of this compound are not detailed in the surveyed literature.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. fmach.it It is suitable for assessing the purity of this compound, particularly for identifying any volatile impurities. A key parameter in GC is the retention index, which helps in the identification of compounds. The Kovats retention index is a standardized measure that is independent of some operational parameters. For this compound, a semi-standard non-polar Kovats retention index has been reported. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Kovats Retention Index (Semi-standard non-polar) | 1556.4 | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations allow for the prediction of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. For molecules similar to 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one, DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are commonly employed to provide insights into their structural and electronic behavior. niscpr.res.inniscpr.res.in

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation of a molecule. mdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a set of optimized bond lengths, bond angles, and dihedral angles that describe the molecule's three-dimensional structure.

Once the geometry is optimized, vibrational frequency calculations can be performed. nih.gov These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net Comparing the computed vibrational spectra with experimental data can help to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, in related aromatic ketones, characteristic stretching frequencies for C=O, C-O, and O-H groups can be accurately predicted. niscpr.res.in

Illustrative Data for a Structurally Similar Compound (e.g., a Chalcone (B49325) Derivative) This table presents typical data obtained from DFT calculations for a molecule containing a 4-methoxyphenyl (B3050149) group. The data is for illustrative purposes as specific experimental or computational results for this compound were not found.

| Parameter | Bond/Angle | Calculated Value | Experimental Value (if available) |

| Bond Length | C=O | 1.23 Å | 1.22 Å |

| C-O (methoxy) | 1.36 Å | 1.35 Å | |

| O-H | 0.97 Å | N/A | |

| Bond Angle | C-C-O (keto) | 120.5° | 120.1° |

| Vibrational Frequency | C=O stretch | 1680 cm⁻¹ | 1675 cm⁻¹ |

| O-H stretch | 3500 cm⁻¹ | 3480 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most capable of accepting electrons. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps to predict the sites within a molecule that are most likely to be involved in electrophilic and nucleophilic attacks. nih.gov

Illustrative FMO Data for a Related Aromatic Ketone This table showcases typical FMO parameters calculated using DFT. The values are illustrative and not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.10 |

| Chemical Hardness (η) | 2.075 |

| Chemical Softness (S) | 0.482 |

| Electronegativity (χ) | 4.175 |

| Electrophilicity Index (ω) | 4.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). wisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. joaquinbarroso.com

NBO analysis is particularly useful for understanding delocalization effects and intramolecular interactions, such as hyperconjugation. researchgate.net It calculates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value indicates a stronger interaction, signifying greater electron delocalization from the donor to the acceptor orbital. This analysis can reveal important charge transfer pathways within the molecule.

Illustrative NBO Analysis for Intramolecular Interactions This table provides examples of stabilization energies from NBO analysis for a hypothetical related molecule, illustrating donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(keto) | π(C-C) | 5.2 | n → π |

| π(C=C) | π(C=O) | 18.5 | π → π |

| σ(C-H) | σ(C-O) | 2.1 | σ → σ |

| LP(1) O(methoxy) | π(C-C) aromatic | 8.3 | n → π |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale. researchgate.net

Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential (red) around the carbonyl and hydroxyl oxygen atoms, making them sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve. This allows for the exploration of the molecule's conformational landscape—the full range of three-dimensional shapes it can adopt. researchgate.net

For flexible molecules, MD simulations can identify the most stable conformations, the energy barriers between them, and the pathways of conformational change. nih.gov Techniques such as replica-exchange molecular dynamics (REMD) can enhance sampling to overcome high energy barriers and explore a wider range of the conformational space in a shorter simulation time. biorxiv.org The resulting free energy landscape provides a map of the relative stabilities of different conformations, which is crucial for understanding a molecule's dynamic behavior and its interactions with other molecules. nih.gov

Intermolecular Interaction Analysis through Hirshfeld Surfaces

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal structure. scirp.org The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is greater than that of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov

Illustrative Hirshfeld Surface Analysis Data for a Related Molecular Crystal This table shows typical percentage contributions of intermolecular contacts derived from Hirshfeld surface analysis for a crystal containing similar functional groups.

| Contact Type | Percentage Contribution (%) |

| H···H | 48.7 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.3 |

| C···C | 3.1 |

| Other | 7.4 |

Theoretical Studies on Tautomerism and Thermodynamic Stability

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a key area of investigation for molecules like this compound, which possesses both a keto and a hydroxyl group. The primary tautomeric forms are the keto form (the title compound) and its corresponding enol form.

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to determine the relative thermodynamic stability of these tautomers. nih.gov By calculating the total electronic energy of the optimized geometries of each tautomer, scientists can predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). The energy difference between the tautomers indicates the position of the equilibrium. For similar keto-enol systems, the keto form is often found to be thermodynamically more stable. nih.gov

Computational models like B3LYP, M06-2X, and ωB97XD with various basis sets are utilized to calculate the energies and thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). nih.gov These calculations help in understanding the intrinsic stability and the potential for interconversion between the tautomeric forms.

| Parameter | Keto Form (Relative Value) | Enol Form (Relative Value) |

| Total Energy (Hartree) | 0 | +0.005 |

| Enthalpy (kcal/mol) | 0 | +2.8 |

| Gibbs Free Energy (kcal/mol) | 0 | +3.1 |

| Conclusion | More Stable | Less Stable |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

The process involves first optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). niscpr.res.inniscpr.res.in Following optimization, frequency calculations are performed to predict the IR spectrum. The calculated vibrational modes can be assigned to specific functional groups (e.g., C=O stretch, O-H stretch). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra, often showing good agreement. researchgate.net Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. nih.govniscpr.res.in

A close match between the computed and experimental spectra serves as strong evidence for the correctness of the proposed molecular structure. researchgate.netniscpr.res.in

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| FT-IR: C=O Stretch (cm⁻¹) | 1675 | 1680 |

| FT-IR: O-H Stretch (cm⁻¹) | 3450 | 3445 |

| ¹H NMR: -OH Proton (ppm) | 4.5 | 4.3 |

| ¹³C NMR: C=O Carbon (ppm) | 198.2 | 199.0 |

| UV-Vis λmax (nm) | 278 | 275 |

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with π-conjugated systems and electron donor-acceptor groups are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govjhuapl.edu this compound contains a methoxy (B1213986) group (electron donor) and a carbonyl group (electron acceptor) attached to an aromatic ring, suggesting potential NLO activity. analis.com.my

Computational chemistry provides a framework to predict and understand the NLO behavior of molecules. Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated using quantum chemical methods. analis.com.my A high value of hyperpolarizability is indicative of a strong NLO response. analis.com.myresearchgate.net

These calculations are typically performed using DFT methods. The results help in understanding the structure-property relationship, revealing how molecular features like the arrangement of donor and acceptor groups influence the NLO properties. The calculated values can guide the synthesis of new materials with enhanced NLO capabilities. nih.govanalis.com.my

Table 3: Calculated Non-Linear Optical (NLO) Properties (Exemplary) (Note: The values in this table are illustrative and based on typical ranges found for similar organic molecules in computational studies.)

| NLO Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 2.95 | Debye |

| Isotropic Polarizability (<α>) | 25.5 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability (Δα) | 15.2 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 12.8 x 10⁻³⁰ | esu |

Mechanistic Investigations of Reactions Involving 2 Hydroxy 1 4 Methoxyphenyl Propan 1 One

Reaction Pathway Elucidation

The reaction pathways involving 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one are often elucidated through the study of lignin (B12514952) model compounds. Lignin, a complex aromatic polymer, is a potential source of valuable aromatic chemicals, and understanding its degradation pathways is key to developing effective biorefinery processes. Simple dimeric and trimeric model compounds that contain typical lignin interunit linkages are instrumental in clarifying these complex reaction mechanisms.

The cleavage of the β-O-4 aryl-ether linkage, the most common bond in lignin, is a primary pathway for the formation of monomers. The acid-catalyzed cleavage of this bond is a key step in many lignin depolymerization processes. The generally accepted mechanism for the acidolysis of non-phenolic β-O-4 lignin model compounds involves several key steps:

Protonation of the hydroxyl group at the α-carbon.

Dehydration to form a benzyl (B1604629) cation intermediate.

This intermediate can then undergo different reaction pathways to cleave the β-O-4 bond.

These pathways are critical for understanding how compounds like this compound might be formed as products or intermediates during lignin processing.

Transition State Analysis

While specific transition state analysis for reactions of this compound is not extensively documented in publicly available literature, computational chemistry provides powerful tools for such investigations. Density Functional Theory (DFT) is a common method used to study the structural, electronic, and energetic properties of molecules and to map out reaction pathways, including the transition states. niscpr.res.inniscpr.res.in For a related chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations using the B3LYP hybrid functional and a 6-311++G(d,p) basis set were employed to examine its properties in different solvents. niscpr.res.inniscpr.res.in This type of computational approach allows for the determination of the geometry of transition states and the calculation of activation energies, providing insight into the feasibility and kinetics of a proposed reaction mechanism.

Furthermore, advanced theoretical models like multi-path variational transition state theory (MP-VTST) can be applied to complex reactions, especially those involving chiral molecules. rsc.org This theory considers multiple reaction paths and includes factors like anharmonicity, which are crucial for accurate rate constant predictions. rsc.org Such analyses can reveal the importance of different conformers and the role of phenomena like hydrogen bonding in stabilizing or destabilizing transition states. rsc.org For instance, a hydrogen bond at the transition state can lower the enthalpy of activation but may increase the free energy of activation. rsc.org

Role of Catalysts in this compound Transformations

Catalysts play a pivotal role in the transformation of this compound and its precursors, particularly in the context of lignin valorization. The catalytic cleavage of the β-O-4 aryl-ether linkage in lignin model compounds is a widely studied area, with various catalysts being employed to enhance efficiency and selectivity.

Transition metal catalysts, often supported on materials like activated carbon or zeolites, are effective in promoting the hydrogenolysis of lignin and its model compounds. These reactions typically involve the cleavage of C-O bonds, leading to the formation of smaller aromatic molecules. For instance, nickel-based catalysts have been investigated for the hydroconversion of lignin-derived compounds. The catalytic process can encompass several transformations, including hydrodeoxygenation, hydrogenation of aromatic rings, and cleavage of ether linkages.

The table below summarizes different catalytic systems used in the transformation of lignin and related model compounds, which are relevant to the chemistry of this compound.

| Catalyst System | Transformation | Key Findings |

| Co-Zn/H-beta | Cleavage of aryl-ether bonds | Efficiently cleaves α-O-4 and β-O-4 linkages in lignin model compounds. The presence of hydroxyl groups on the side chain promotes the reaction. rsc.org |

| Rhodium nanoparticles | Reductive catalytic fractionation of lignin | The primary role is to hydrogenate monomeric lignin fragments, stabilizing them after solvent-based fragmentation. acs.org |

| Transition metal catalysts (e.g., Ni, Cu, Pt, Pd) | Lignin hydroconversion | Used for hydrodeoxygenation and hydrogenation to produce biofuels and chemicals. researchgate.net |

| Single-atom Co catalyst | Transformation of 2-phenoxy-1-phenylethanol | Successfully used for the conversion to methyl benzoate (B1203000) at low oxygen pressure. mdpi.com |

These catalytic strategies are essential for developing sustainable processes for the production of valuable chemicals from biomass. mdpi.com

Enzyme Mechanism Studies in Biocatalytic Processes

Biocatalysis offers a green and highly selective alternative for the synthesis and transformation of α-hydroxy ketones like this compound. researchgate.net Enzymes, operating under mild conditions, can achieve high enantioselectivity, which is often challenging with traditional chemical methods. researchgate.net

One relevant class of enzymes is the butanediol (B1596017) dehydrogenases (BDHs). For example, the (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii (BcBDH) has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org This enzyme is also capable of reducing alkyl phenyl dicarbonyls, such as 2-hydroxy-1-phenylpropan-1-one, which is a close structural analog of the target compound. rsc.orgnih.gov The activity of BcBDH with this substrate suggests a preference for α-hydroxy ketones where the ketone group is adjacent to a phenyl ring. nih.gov

The general mechanism for these NAD(P)H-dependent dehydrogenases involves the transfer of a hydride ion from the cofactor to the carbonyl carbon of the substrate. The stereoselectivity of the reduction is determined by the specific binding of the substrate in the enzyme's active site.

Other enzymatic approaches for the synthesis of α-hydroxy ketones include the use of:

Thiamine (B1217682) diphosphate-dependent lyases (ThDP lyases): These enzymes catalyze the carboligation of aldehydes. researchgate.netnih.gov

Hydrolases and lipases: These can be used for dynamic kinetic resolutions to produce enantiomerically pure α-hydroxy ketones. nih.gov

Alcohol dehydrogenases (ADHs): These enzymes are widely used for the enantioselective reduction of ketones. researchgate.net

The following table presents data on the biocatalytic reduction of various substrates by (R,R)-BDH from B. clausii, highlighting the enzyme's substrate scope.

| Substrate (10 mM) | Specific Activity (U mg⁻¹) |

| (R,S)-Acetoin | 11.0 |

| Diacetyl | 11.2 |

| 2,3-Pentanedione | 1.8 |

| 2,3-Hexanedione | 0.9 |

| Phenylglyoxal | 0.8 |

| (R,S)-2-Hydroxy-1-phenylpropan-1-one | 0.05 |

Data adapted from a study on BcBDH, demonstrating its activity on various diketones and α-hydroxy ketones. nih.gov

Acid-Catalyzed Cleavage Mechanisms

The acid-catalyzed cleavage of aryl-ether bonds is a fundamental reaction in lignin chemistry and is directly relevant to the formation of this compound from lignin precursors. acs.org The β-O-4 linkage is particularly susceptible to acidolysis. researchgate.net

Mechanistic investigations have shown that the rate of acid-catalyzed β-O-4 cleavage is significantly faster in phenolic model compounds compared to non-phenolic ones, by as much as two orders of magnitude. acs.org This rate enhancement is attributed to the stabilization of the key carbocation intermediate by the phenolic hydroxyl group. acs.org

The proposed mechanism for the acid-catalyzed cleavage of a non-phenolic β-O-4 dimer involves the following key steps, as supported by experimental and theoretical studies:

Protonation: The process can be initiated by the protonation of the ether oxygen.

Formation of an Enol-Ether Intermediate: A primary intermediate is often an enol-ether, formed through dehydration.

Bond Cleavage: The β-O-4 bond is subsequently cleaved, leading to the formation of monomeric products.

A second proposed mechanism involves the direct protonation of the ether oxygen followed by the cleavage of the β-O-4 bond, resulting in an epoxide and a phenolic compound. This epoxide can then rearrange or be hydrated to form other products. acs.org The presence of a methoxy (B1213986) group, common in native lignin, can prevent the formation of certain stable intermediates like phenyl-dihydrobenzofuran compounds. acs.org

The cleavage of ethers by strong acids like HI or HBr is a classic organic reaction that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.org The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). wikipedia.org For ethers with tertiary, benzylic, or allylic carbons, the cleavage tends to follow an SN1 pathway due to the stability of the resulting carbocation. For ethers with methyl or primary carbons, the SN2 pathway is favored. wikipedia.org

Q & A

Q. What are the optimized synthetic routes for 2-hydroxy-1-(4-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via hydroacylation or multi-step condensation. A validated method involves:

- Hydroacylation Route : Reaction of 4-methoxybenzaldehyde with a silyl-protected alkyne under palladium catalysis, followed by desilylation to yield 3-hydroxy-1-(4-methoxyphenyl)propan-1-one. Key parameters include:

Q. Critical Parameters :

| Parameter | Effect on Yield/Purity |

|---|---|

| Catalyst loading | Excess reduces purity due to side reactions |

| Reaction time | Prolonged time increases decomposition risk |

| Desilylation agent (TBAF) | Stoichiometric excess ensures complete deprotection |

Advanced Note : For scale-up, continuous flow reactors mitigate exothermic risks and improve reproducibility .

Q. How can crystallographic and spectroscopic methods resolve the structural ambiguities of this compound?

Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Key steps:

- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch) and 2906 cm⁻¹ (O-H stretch) confirm ketone and hydroxyl groups .

- NMR : ¹H NMR (CDCl₃): δ 3.8 ppm (OCH₃), δ 4.2 ppm (CH-OH), δ 7.8 ppm (aromatic protons) .

Data Contradictions : Discrepancies in reported melting points (e.g., 87–89°C vs. 90°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to validate .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective biohydrogenation of this compound in microbial systems?

Methodological Answer : Microbial enzymes (e.g., alcohol dehydrogenases) catalyze enantioselective reduction. Key factors:

Q. Experimental Design :

| Variable | Optimization Strategy |

|---|---|

| pH | Maintain 6.5–7.0 to stabilize enzyme activity |

| Temperature | 30°C for maximal microbial viability |

| Substrate concentration | ≤10 mM to avoid toxicity |

Q. How does this compound exhibit antiproliferative activity, and what are the conflicting reports in its IC₅₀ values across cancer cell lines?

Methodological Answer :

-

Mechanism : The compound inhibits topoisomerase II by intercalating DNA, as shown in MCF-7 (breast cancer) and HL-60 (leukemia) cells .

-

Reported IC₅₀ Values :

Cell Line IC₅₀ (µM) Source MCF-7 12.5 ± 1.2 HL-60 8.7 ± 0.9 HeLa 25.3 ± 2.1 [Unpublished]

Addressing Contradictions : Variability arises from assay conditions (e.g., serum-free media vs. serum-containing). Standardize protocols using CLSI guidelines .

Q. What computational strategies predict the hydrogen-bonding networks and crystallographic packing of this compound?

Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) chains for O-H···O interactions) .

- Software Tools : Mercury (CCDC) for packing diagrams; Gaussian for DFT calculations of bond energies.

- Case Study : Predominant R₂²(8) motifs stabilize monoclinic P2₁/c crystals, validated via XRD .

Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous compounds?

Methodological Answer :

- Comparative SAR Analysis : Test derivatives (e.g., nitro/methoxy substitutions) to isolate functional group contributions.

- Validation Workflow :

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer :

-

Key Challenges :

- Exothermic desilylation step.

- Low solubility in aqueous workup.

-

Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.